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molecular formula C10H9NO3 B8489414 4-Hydroxy-1-methyl-1H-indole-2-carboxylic acid

4-Hydroxy-1-methyl-1H-indole-2-carboxylic acid

Cat. No. B8489414
M. Wt: 191.18 g/mol
InChI Key: CKZLTECAOSGTBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08658794B2

Procedure details

To 4-methoxy-1-methyl-1H-indole-2-carboxylic acid (2.92 mmol, 600 mg) in dichloromethane (30 ml) under a nitrogen atmosphere was added boron tribromide (6.96 mmol, 671 μl, 1745 mg) keeping the temperature at 0 to 5° C. After stirring the reaction mixture at room temperature for three hours it was treated with 2N aqueous sodium hydroxide (to give a pH of 9) and stirred for additional 10 minutes. The aqueous phase was separated and neutralized with 2 N hydrochloric acid at 0° C. (pH between 6 and 7). The precipitate thus obtained was collected by filtration and coevaporated with toluene twice to yield 4-hydroxy-1-methyl-1H-indole-2-carboxylic acid (223 mg).
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
671 μL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:4]=1[CH:5]=[C:6]([C:13]([OH:15])=[O:14])[N:7]2[CH3:12].B(Br)(Br)Br.[OH-].[Na+]>ClCCl>[OH:2][C:3]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:4]=1[CH:5]=[C:6]([C:13]([OH:15])=[O:14])[N:7]2[CH3:12] |f:2.3|

Inputs

Step One
Name
Quantity
600 mg
Type
reactant
Smiles
COC1=C2C=C(N(C2=CC=C1)C)C(=O)O
Name
Quantity
671 μL
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring the reaction mixture at room temperature for three hours it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0 to 5° C
CUSTOM
Type
CUSTOM
Details
to give a pH of 9) and
STIRRING
Type
STIRRING
Details
stirred for additional 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
The aqueous phase was separated
CUSTOM
Type
CUSTOM
Details
neutralized with 2 N hydrochloric acid at 0° C.
CUSTOM
Type
CUSTOM
Details
The precipitate thus obtained
FILTRATION
Type
FILTRATION
Details
was collected by filtration

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
OC1=C2C=C(N(C2=CC=C1)C)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 223 mg
YIELD: CALCULATEDPERCENTYIELD 39.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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